molecular formula C16H23N3OS B4821783 N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE

N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4821783
M. Wt: 305.4 g/mol
InChI Key: QHXLRMPSUSNDJO-UHFFFAOYSA-N
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Description

N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through a condensation reaction between substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The thiophene ring is often prepared via a cyclization reaction involving sulfur-containing precursors.

The final step involves coupling the pyrazole and thiophene intermediates under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for the cyclization steps and employing high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrated or halogenated pyrazoles

Mechanism of Action

The mechanism of action of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE, particularly its combination of pyrazole and thiophene rings, which contribute to its diverse applications and mechanisms of action.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-5-15-7-14(10-21-15)16(20)17-8-11(2)9-19-13(4)6-12(3)18-19/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXLRMPSUSNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCC(C)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
N~3~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-5-ETHYL-3-THIOPHENECARBOXAMIDE

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